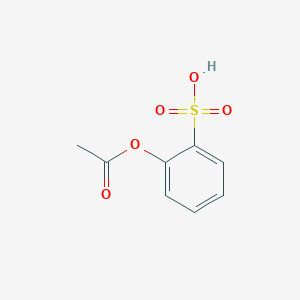
2-(Acetyloxy)benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetyloxy)benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of an acetyloxy group attached to the benzene ring, along with a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)benzene-1-sulfonic acid typically involves the sulfonation of benzene followed by acetylation. The sulfonation process can be carried out using fuming sulfuric acid or sulfur trioxide in the presence of concentrated sulfuric acid . The reaction conditions usually involve heating benzene under reflux with the sulfonating agent to produce benzenesulfonic acid .
For the acetylation step, acetic anhydride is commonly used as the acetylating agent. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the formation of the acetyloxy group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors for the sulfonation and acetylation steps. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitric acid are used for halogenation and nitration reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and various substituted aromatic compounds .
Scientific Research Applications
2-(Acetyloxy)benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)benzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of certain enzymes. The sulfonic acid group can interact with positively charged sites on proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Lacks the acetyloxy group and has different reactivity and applications.
p-Toluenesulfonic acid: Contains a methyl group instead of an acetyloxy group, leading to different chemical properties.
Sulfanilic acid: Contains an amino group instead of an acetyloxy group, resulting in different biological activity.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets .
Properties
CAS No. |
113661-88-4 |
|---|---|
Molecular Formula |
C8H8O5S |
Molecular Weight |
216.21 g/mol |
IUPAC Name |
2-acetyloxybenzenesulfonic acid |
InChI |
InChI=1S/C8H8O5S/c1-6(9)13-7-4-2-3-5-8(7)14(10,11)12/h2-5H,1H3,(H,10,11,12) |
InChI Key |
VBDFPNJHQVMOPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


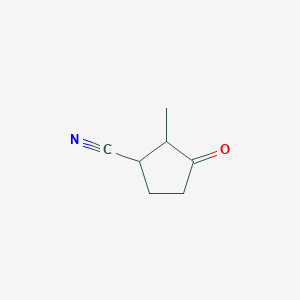
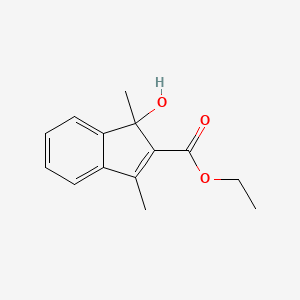


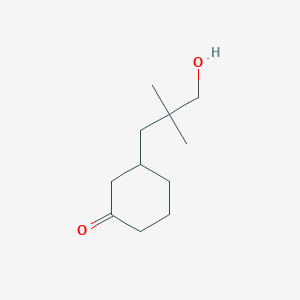
![2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one](/img/structure/B14292494.png)
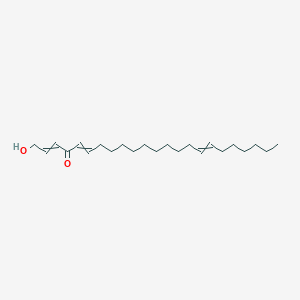


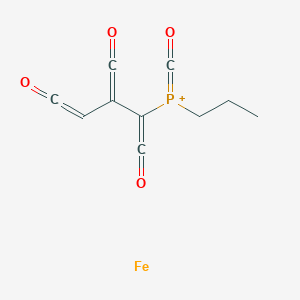
![3,3'-Sulfonylbis{6-[(4-methoxyphenyl)carbamoyl]benzoic acid}](/img/structure/B14292519.png)
![9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14292521.png)
![1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene](/img/structure/B14292524.png)
![([1,1'-Biphenyl]-4-yl)methyl (hydroxymethyl)carbamate](/img/structure/B14292528.png)
